molecular formula C17H34N2O2 B8080338 3-Tert-butyl-1-cyclohexyl-1-(6-hydroxyhexyl)urea

3-Tert-butyl-1-cyclohexyl-1-(6-hydroxyhexyl)urea

Cat. No.: B8080338
M. Wt: 298.5 g/mol
InChI Key: FEAUIYIZRDNNPD-UHFFFAOYSA-N
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Description

3-Tert-butyl-1-cyclohexyl-1-(6-hydroxyhexyl)urea is an organic compound with the molecular formula C17H34N2O2 It features a urea derivative structure with a tert-butyl group, a cyclohexyl group, and a hydroxyhexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1-cyclohexyl-1-(6-hydroxyhexyl)urea typically involves the reaction of tert-butyl isocyanate with a cyclohexylamine derivative that contains a hydroxyhexyl group. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product. Solvents such as dichloromethane or toluene may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1-cyclohexyl-1-(6-hydroxyhexyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-Tert-butyl-1-cyclohexyl-1-(6-hydroxyhexyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-cyclohexyl-1-(6-hydroxyhexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The hydroxyhexyl group can participate in hydrogen bonding, while the urea moiety can interact with active sites through various non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-(6-hydroxyhexyl)urea: Lacks the tert-butyl group, which may affect its chemical properties and reactivity.

    3-Tert-butyl-1-cyclohexylurea: Lacks the hydroxyhexyl group, which may influence its solubility and biological activity.

    1-Cyclohexyl-3-(tert-butyl)urea: Similar structure but different substitution pattern, leading to variations in its chemical behavior.

Uniqueness

3-Tert-butyl-1-cyclohexyl-1-(6-hydroxyhexyl)urea is unique due to the presence of both the tert-butyl and hydroxyhexyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-tert-butyl-1-cyclohexyl-1-(6-hydroxyhexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N2O2/c1-17(2,3)18-16(21)19(13-9-4-5-10-14-20)15-11-7-6-8-12-15/h15,20H,4-14H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAUIYIZRDNNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N(CCCCCCO)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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